molecular formula C13H19Cl2N3 B14699059 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine CAS No. 17826-45-8

2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine

Cat. No.: B14699059
CAS No.: 17826-45-8
M. Wt: 288.21 g/mol
InChI Key: XHRFOWAEJQVERX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a dichlorophenyl group attached to a guanidine moiety, which is further substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures consistent product quality and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine can be compared with other similar compounds such as:

    3,4-Dichlorophenylguanidine: Lacks the isopropyl groups, resulting in different chemical and biological properties.

    1,3-Diisopropylguanidine: Lacks the dichlorophenyl group, leading to different reactivity and applications.

    2-(3,4-Dichlorophenyl)-1,3-dimethylguanidine: Substituted with methyl groups instead of isopropyl groups, affecting its properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

17826-45-8

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.21 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2,3-di(propan-2-yl)guanidine

InChI

InChI=1S/C13H19Cl2N3/c1-8(2)16-13(17-9(3)4)18-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H2,16,17,18)

InChI Key

XHRFOWAEJQVERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=NC(C)C)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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